rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile

Hydrogen-bond donor Physicochemical property Medicinal chemistry

Medicinal chemists seeking rigid, 3D phenyl bioisosteres often face scaffolds lacking orthogonal handles for parallel derivatization. rac-(1R,2S,4R)-2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile directly addresses this gap. • Dual-handle architecture: Free -CH₂OH for O-functionalization or bioconjugation (biotin, fluorophores, resins); orthogonally reactive -C≡N for tetrazole formation or hydrolysis to -COOH. • Defined rac-(1R,2S,4R) stereochemistry enables chiral resolution and predictive docking; the olefin permits late-stage epoxidation, cross-coupling, or Diels-Alder cycloaddition. Supplied at ≥95% purity with global shipping. Inquire for bulk or research quantities.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B13464950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2C=CC1CC2(CO)C#N
InChIInChI=1S/C10H13NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h1,3,8-9,12H,2,4-5,7H2/t8-,9+,10+/m0/s1
InChIKeyOOCVNGYRHNFRRX-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2S,4R)-2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile: Structural Profile


rac-(1R,2S,4R)-2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile (CAS 2308743-16-8, molecular formula C₁₀H₁₃NO, MW 163.22 g/mol) is a racemic bicyclo[2.2.2]oct-5-ene scaffold bearing a geminal hydroxymethyl (–CH₂OH) and nitrile (–C≡N) substitution at the bridgehead-adjacent C2 position [1]. The bicyclo[2.2.2]octane framework is recognized as a three-dimensional, saturated phenyl bioisostere of growing significance in medicinal chemistry [2]. This compound is supplied as a research-grade building block, typically at ≥95% purity, primarily for use in small-molecule probe synthesis, scaffold derivatization, and structure–activity relationship (SAR) campaigns . PubChem records indicate no published literature data for this exact compound, underscoring its status as an underexplored yet structurally well-defined intermediate [1].

Bicyclo[2.2.2]octane scaffold derivatization
Geminal hydroxymethyl and nitrile dual handles
Defined rac-(1R,2S,4R) stereochemistry for SAR reproducibility

rac-(1R,2S,4R)-2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile: Substitution Specificity


The bicyclo[2.2.2]oct-5-ene scaffold is not a generic, interchangeable building block; the substitution pattern, presence and nature of the olefin, and the identity of exocyclic functional groups collectively dictate downstream reactivity, physicochemical properties, and biological profile [1]. Replacement of the geminal hydroxymethyl–nitrile pair at C2 with a simple nitrile (as in CAS 3008-13-7) eliminates the hydrogen-bond donor entirely and removes the primary alcohol handle required for O-functionalization, bioconjugation, or prodrug strategies . Substituting the hydroxymethyl group with a methoxy group (as in CAS 38258-92-3) blocks selective deprotection and changes lipophilicity, boiling point, and metabolic vulnerability . Saturation of the olefin (as in CAS 94994-13-5) abolishes the alkene necessary for cycloaddition, epoxidation, or late-stage C–H functionalization . Consequently, selection of the precise substitution pattern is critical; generic substitution compromises synthetic versatility and the ability to explore specific regions of chemical and pharmacological space.

Missing hydroxymethyl group Parent scaffold (no –OH) removes conjugation handle and alters solubility profile, limiting derivatization routes.
Methyl ether instead of alcohol Methoxy analog requires harsh deprotection conditions that may compromise the bicyclic scaffold and nitrile group.
Saturated bicyclo[2.2.2]octane Absence of the olefin eliminates cycloaddition, epoxidation, and other late-stage functionalization options.

rac-(1R,2S,4R)-2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile: Analog Comparison


Hydrogen-Bond Donor Capacity

The target compound introduces one hydrogen-bond donor (–OH) to the bicyclo[2.2.2]oct-5-ene scaffold. The parent compound, bicyclo[2.2.2]oct-5-ene-2-carbonitrile (CAS 3008-13-7), possesses 0 hydrogen-bond donors and 1 hydrogen-bond acceptor . The target compound, rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile, possesses 1 hydrogen-bond donor and 2 hydrogen-bond acceptors . This gain of one H-bond donor and one additional H-bond acceptor is predicted to reduce membrane permeability modestly but increase aqueous solubility, modulate off-target binding, and provide a conjugation handle, all of which are relevant parameters in drug-design campaigns [1].

H-Bond Profile
Data to verify
Target: HBD 1, HBA 2 Parent scaffold (CAS 3008-13-7): HBD 0, HBA 1 ΔHBD +1, ΔHBA +1
Supports modulation of solubility and permeability in lead optimization.
Predicted data; experimental verification recommended.
Hydrogen-bond donor Physicochemical property Medicinal chemistry ADME optimization

Alcohol vs. Methyl Ether Derivatization

The target compound bears a free primary hydroxymethyl group (–CH₂OH), enabling direct O-acylation, O-alkylation, oxidation to the aldehyde or carboxylic acid, conversion to a leaving group (e.g., mesylate, tosylate, halide), or Mitsunobu coupling without a deprotection step. By contrast, the closest methoxy analog, 1-methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile (CAS 38258-92-3, identical MW 163.22 g/mol), has the alcohol capped as a methyl ether, which can only be deprotected under harsh conditions (e.g., BBr₃, strong Lewis acids) that are incompatible with the acid-sensitive bicyclo[2.2.2]oct-5-ene scaffold and the electrophilic nitrile group . The free alcohol thus provides a clear synthetic advantage for library synthesis and late-stage functionalization.

Alcohol vs. Methyl Ether
Class-level
Free –CH₂OH enables direct acylation, oxidation, and Mitsunobu; methyl ether (CAS 38258-92-3) requires harsh deprotection (e.g., BBr₃) incompatible with the scaffold.
May reduce synthetic step count and improve route compatibility for library synthesis.
Inferred from established alcohol/ether reactivity; no direct comparative study located.
Synthetic versatility Protecting group strategy Functional group interconversion Building block

Olefin Functionalization Potential

The target compound retains a bicyclo[2.2.2]oct-5-ene double bond, providing a reactive handle for Diels–Alder cycloaddition, epoxidation, dihydroxylation, hydroboration, ozonolysis, or transition-metal-catalyzed functionalization. The structurally related saturated analog, 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carbonitrile (CAS 94994-13-5, MW 165.23 g/mol), lacks this unsaturation and is therefore inert to these olefin-directed transformations . The presence of the double bond also alters the scaffold geometry: the olefinic carbons are sp²-hybridized, imposing a distinct spatial orientation of substituents compared to the fully saturated framework. This can affect receptor binding when the scaffold is used as a phenyl bioisostere .

Olefin Reactivity
Class-level
Unsaturated double bond present for Diels–Alder, epoxidation, hydroboration; saturated analog (CAS 94994-13-5) lacks this handle.
Supports late-stage diversification for expanded SAR exploration.
Reactivity inferred from well-established olefin chemistry.
Olefin functionalization Cycloaddition Epoxidation Late-stage modification

Predicted LogP and Boiling Point

The introduction of the hydroxymethyl group is predicted to lower the lipophilicity of the target compound relative to the unsubstituted parent. The parent scaffold, bicyclo[2.2.2]oct-5-ene-2-carbonitrile, has an ACD/LogP of 1.72 . The 1-methoxy analog, with similar molecular weight (163.22 g/mol), exhibits a measured boiling point of 272.4 °C at 760 mmHg and a density of 1.07 g/cm³ [1]. The target compound, incorporating a polar –OH group in place of the –OCH₃ group, is expected to have a lower LogP (estimated 1.2–1.4 by fragment-based calculation using the Hansch–Leo method; approximated by subtracting the π-value difference between –OH and –OCH₃, approximately –0.5 log units, from the parent LogP of 1.72) and a higher boiling point due to intermolecular hydrogen bonding. No experimentally measured LogP or boiling point data were located for the target compound; the comparison relies on predicted and class-level inference [2].

Predicted LogP
Data to verify
Target estimated LogP 1.2–1.4 Parent (CAS 3008-13-7): ACD/LogP 1.72 Estimated ΔLogP ≈ –0.3 to –0.5
Aids solvent selection and preliminary ADME property estimation.
No experimental LogP or boiling point for target compound.
LogP Lipophilicity Boiling point Chromatographic behavior Physicochemical profiling

Relative Stereochemistry Definition

The target compound is supplied as the racemic mixture with explicitly defined relative stereochemistry: (1R,2S,4R)-rel, confirmed by its InChI stereochemical layer (InChI=1S/C10H13NO/.../t8-,9+,10+/m0/s1) . This is a critical distinction from generic 'bicyclo[2.2.2]oct-5-ene-2-carbonitrile' products (CAS 3008-13-7) that may be supplied as undefined stereoisomeric mixtures. The (1R,2S,4R) configuration situates the nitrile and hydroxymethyl groups in a specific spatial orientation relative to the bicyclic framework, which directly impacts molecular recognition in biological systems and crystal packing in structural studies . For applications requiring defined stereochemistry—such as protein–ligand co-crystallography, pharmacophore modeling, or chiral resolution into enantiopure building blocks—the defined relative configuration eliminates ambiguity and reduces the variable space in SAR interpretation [1].

Stereochemistry
Specification review
Defined rac-(1R,2S,4R) configuration confirmed by InChI; many commercial analogs lack full stereochemical assignment.
Ensures reproducibility in SAR, crystallography, and chiral resolution.
Verify vendor specifications for stereochemical identity before procurement.
Stereochemistry Chiral resolution Diastereoselectivity Structural biology

rac-(1R,2S,4R)-2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile: Application Scenarios


Phenyl Bioisostere Library Synthesis

The target compound serves as a versatile entry point for constructing libraries of 2-substituted bicyclo[2.2.2]octane derivatives as three-dimensional phenyl bioisosteres. The free –CH₂OH group can be elaborated to amides, esters, carbamates, ethers, or amines in a single step, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. The defined rac-(1R,2S,4R) stereochemistry enables chiral resolution into enantiopure intermediates via diastereomeric salt formation or chiral HPLC . The bicyclo[2.2.2]octane scaffold is increasingly employed as a saturated bioisostere of the para-substituted phenyl ring in drug discovery, offering improved physicochemical properties [1].

Late-Stage Olefin Diversification

The intact bicyclo[2.2.2]oct-5-ene double bond enables late-stage diversification through epoxidation, dihydroxylation, hydroboration–oxidation, or transition-metal-catalyzed cross-coupling after conversion to a vinyl halide or boronate. These transformations generate additional vectors for SAR exploration without the need for de novo scaffold synthesis. The olefin also permits Diels–Alder cycloaddition with dienes to construct more complex polycyclic architectures . This contrasts with the saturated analog (CAS 94994-13-5), which is inert to these transformations and would require a fundamentally different synthetic route to access the same product space.

Bioconjugation and Probe Synthesis

The primary hydroxymethyl handle provides a direct attachment point for biotin, fluorophores (e.g., BODIPY, fluorescein), photoaffinity labels (diazirines, benzophenones), or solid-phase resins via ester or ether linkages. The orthogonal nitrile group remains available for subsequent transformations (e.g., tetrazole formation via click chemistry with azides) or for modulating target binding. This dual-handle architecture—with a free alcohol for conjugation and a nitrile for additional chemistry or binding—distinguishes the target compound from analogs where the alcohol is capped (e.g., the methoxy derivative CAS 38258-92-3) and thus inaccessible for direct conjugation [1].

Fragment-Based Drug Discovery Scaffold

The rac-(1R,2S,4R) relative stereochemistry, together with the three-dimensional bicyclo[2.2.2]octane core, provides a rigid, shape-defined scaffold suitable for fragment elaboration. The defined stereochemistry ensures that the vectors of the hydroxymethyl and nitrile groups are fixed in space, enabling predictive docking and pharmacophore modeling. For crystallography-driven design, the compound can be soaked into protein crystals, and the presence of both a hydrogen-bond donor (–OH) and acceptor (–CN) facilitates detection of binding modes via electron density maps . The defined stereochemistry eliminates the confounding variable of stereoisomeric mixtures that would degrade the interpretability of electron density .

Application
Selection Property
Validation Focus
Phenyl bioisostere library synthesis
Free hydroxymethyl and nitrile for dual diversification
Chiral resolution or racemic SAR profiling
Late-stage olefin functionalization
Unsaturated bicyclo[2.2.2]oct-5-ene core
Olefin reactivity and compatibility with existing handles
Bioconjugation and probe synthesis
Primary hydroxymethyl for direct conjugation
Orthogonal nitrile reactivity and conjugate stability
Fragment-based drug discovery
Stereodefined, rigid bicyclic core
Crystallographic binding-mode detection and modeling
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